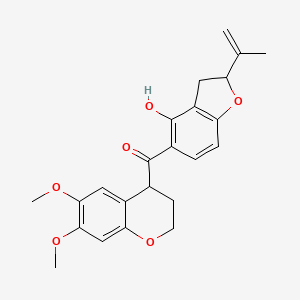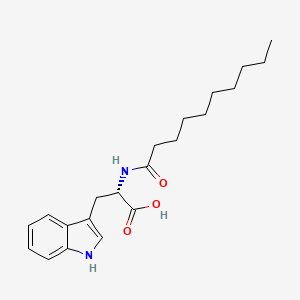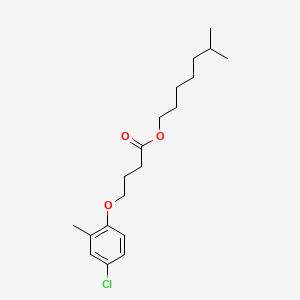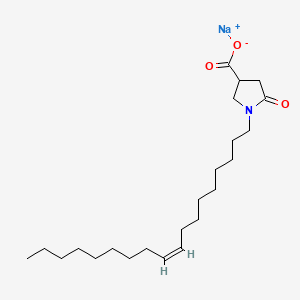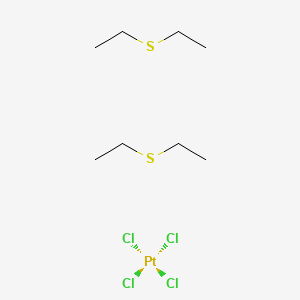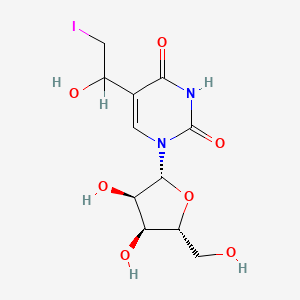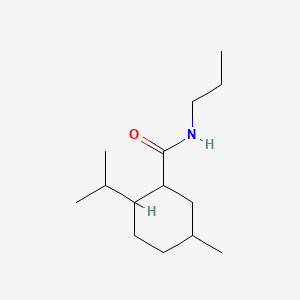
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropyl group, a methyl group, and a propyl group attached to a cyclohexane ring, which is further connected to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of Substituents: The isopropyl, methyl, and propyl groups are introduced through various alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of the appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the cyclohexane derivative with an amine, such as propylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, where nucleophiles such as hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
2-Isopropyl-5-methylphenol: Known for its antimicrobial properties.
2-Propanol: Commonly used as a solvent and disinfectant.
Cyclohexanecarboxamide: A simpler analog with potential biological activities.
Uniqueness
2-(Isopropyl)-5-methyl-N-propylcyclohexanecarboxamide is unique due to its specific combination of substituents and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
73410-10-3 |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
5-methyl-2-propan-2-yl-N-propylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H27NO/c1-5-8-15-14(16)13-9-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,15,16) |
InChIキー |
VHLYQNIIJBSJPU-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1CC(CCC1C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


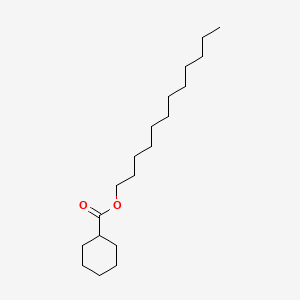

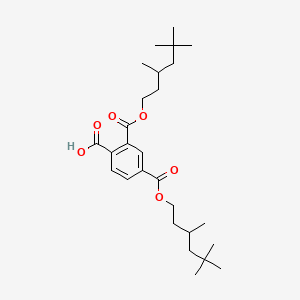
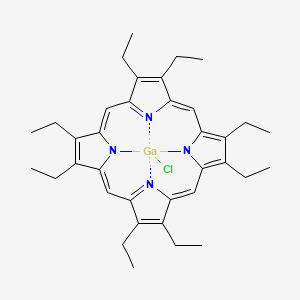
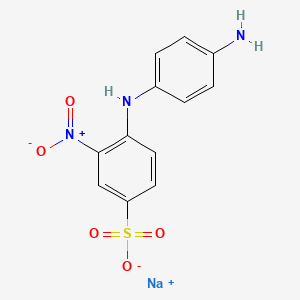
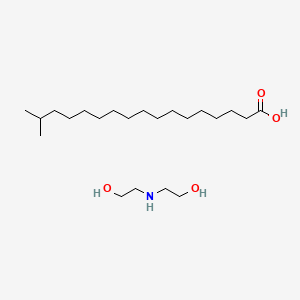
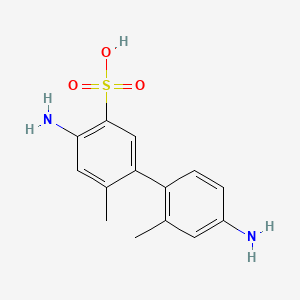
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
